7-(2,3-Epoxypropoxy)actinomycin D
Description
The Actinomycin (B1170597) D Scaffold: Historical Context and Molecular Significance in Biochemical and Molecular Biology Research
Actinomycin D, a natural product isolated from Streptomyces bacteria, has a long and storied history in biomedical research. mdpi.com Since its approval as an anticancer agent by the FDA in 1964, it has been a cornerstone in the treatment of various malignancies, including Wilms' tumor and rhabdomyosarcoma. nih.gov Its molecular significance lies in its potent ability to inhibit transcription. nih.govresearchgate.net Actinomycin D intercalates into DNA, preferentially at guanine-cytosine (GC)-rich regions, and obstructs the action of RNA polymerase, thereby preventing the synthesis of RNA. nih.govresearchgate.netnih.gov This fundamental mechanism of action has made it an invaluable tool in molecular biology for studying transcription-dependent processes. researchgate.netmedchemexpress.com Beyond its direct role in transcription inhibition, Actinomycin D is also known to induce nucleolar stress, which can lead to the stabilization of the tumor suppressor protein p53. nih.gov
Rationale for Chemical Derivatization of Actinomycin D: Focus on Enhanced Molecular Probes and Preclinical Models
Despite its efficacy, the clinical use of Actinomycin D is often limited by its toxicity. nih.gov This has provided a strong rationale for the chemical derivatization of the Actinomycin D scaffold. The primary goals of these modifications are twofold: to enhance its therapeutic index by reducing toxicity while maintaining or improving antitumor activity, and to develop more sophisticated molecular probes for studying DNA interactions and cellular processes. By selectively altering the structure of Actinomycin D, researchers aim to create analogues with improved pharmacological properties and a deeper understanding of their mechanism of action. nih.govnih.gov These derivatives are crucial in preclinical models to explore new therapeutic strategies and to dissect the intricate relationship between chemical structure and biological function. nih.govnih.gov
Structural Elucidation and Research Significance of the 7-(2,3-Epoxypropoxy) Moiety in Actinomycin D Derivatives
The synthesis of 7-(2,3-Epoxypropoxy)actinomycin D, often referred to as EPA, involves the introduction of an epoxypropoxy group at the 7-position of the actinomycin chromophore. nih.gov This modification is significant because it adds a reactive epoxide functional group to the molecule. nih.gov Structural characterization using techniques such as UV-visible and circular dichroism spectroscopy, as well as NMR studies, has confirmed that the addition of this moiety does not disrupt the fundamental DNA-binding properties of the parent compound. nih.gov The research significance of the 7-(2,3-epoxypropoxy) group lies in its ability to confer a dual mechanism of action. While the core actinomycin structure still intercalates into DNA, the epoxide can form covalent adducts with DNA bases, particularly guanine (B1146940). nih.govnih.gov This alkylating activity introduces a novel pharmacological behavior not present in the original Actinomycin D molecule, leading to enhanced antitumor effects. nih.gov
Overview of Current Academic Research Trajectories Pertaining to this compound
Current research on this compound is focused on several key areas. A major trajectory involves exploring the stereochemistry of the epoxypropoxy side chain. Studies have synthesized and evaluated the enantiomeric forms, (R)-(+)-EPA and (S)-(-)-EPA, revealing that the R-(+) enantiomer exhibits superior activity across various tumor cell lines. nih.gov This line of inquiry delves into how the spatial arrangement of the epoxide influences its interaction with DNA and subsequent biological activity. nih.gov
Another significant research direction is the detailed investigation of its dual-action mechanism. Researchers are working to elucidate the specifics of its DNA alkylation, including the preferred sites on the guanine base. nih.govnih.gov For instance, the R-(+) enantiomer is believed to form an adduct at the N7-site of guanosine, while the S-(-) isomer appears to generate different adducts. nih.gov
Furthermore, preclinical studies are assessing the in vivo efficacy and toxicity of this compound. Research has shown that this analogue possesses superior antitumor activity against certain leukemia and melanoma models in mice compared to Actinomycin D, along with a significantly improved therapeutic index due to lower toxicity. nih.gov The compound is also noted to be metabolized and excreted at a rapid rate in rats, unlike its parent compound. nih.gov These findings are encouraging further investigation into its potential as a next-generation anticancer agent.
Properties
Molecular Formula |
C65H90N12O18 |
|---|---|
Molecular Weight |
1327.5 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C65H90N12O18/c1-28(2)45-62(87)76-21-17-19-38(76)60(85)72(13)24-41(78)74(15)51(30(5)6)64(89)93-34(11)47(58(83)68-45)70-56(81)37-23-40(92-27-36-26-91-36)32(9)54-49(37)67-50-43(44(66)53(80)33(10)55(50)95-54)57(82)71-48-35(12)94-65(90)52(31(7)8)75(16)42(79)25-73(14)61(86)39-20-18-22-77(39)63(88)46(29(3)4)69-59(48)84/h23,28-31,34-36,38-39,45-48,51-52H,17-22,24-27,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t34-,35-,36?,38+,39+,45-,46-,47+,48+,51+,52+/m1/s1 |
InChI Key |
FLERDIDECREGNJ-AOTKJKTGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)OCC8CO8 |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)OCC8CO8 |
Synonyms |
7-(2,3-epoxypropoxy)actinomycin D |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of 7 2,3 Epoxypropoxy Actinomycin D
Detailed Synthetic Routes and Strategies for Introducing the 7-(2,3-Epoxypropoxy) Moiety
The introduction of the 7-(2,3-epoxypropoxy) group onto the actinomycin (B1170597) D scaffold is a multi-step process that requires precise control over reaction conditions to achieve the desired functionalization at the C7 position.
Alkylation and Epoxidation Techniques for C7 Position Functionalization
The synthesis of 7-(2,3-epoxypropoxy)actinomycin D primarily involves the selective alkylation of the 7-hydroxy group of actinomycin D, followed by an epoxidation step. The initial step is the reaction of actinomycin D with an appropriate allylating agent in the presence of a base to form the 7-allyloxy derivative. This reaction is carefully controlled to favor substitution at the C7 hydroxyl group over other potential reaction sites on the molecule.
Following the successful introduction of the allyl group, the next critical step is the epoxidation of the double bond. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), which converts the allyl group into the desired epoxypropoxy moiety. The reaction conditions for this step are optimized to ensure high conversion and minimize side reactions, such as the opening of the epoxide ring.
Precursor Compounds and Reaction Pathways in the Synthesis of this compound
The primary precursor for the synthesis of this compound is actinomycin D itself. nih.gov Actinomycin D is a well-characterized natural product produced by various Streptomyces species. scielo.br The synthesis then proceeds through a key intermediate, 7-allyloxyactinomycin D.
The reaction pathway can be summarized as follows:
Alkylation: Actinomycin D is treated with allyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. This reaction yields 7-allyloxyactinomycin D.
Epoxidation: The isolated 7-allyloxyactinomycin D is then dissolved in a chlorinated solvent, such as dichloromethane, and treated with m-CPBA. The reaction mixture is typically stirred at room temperature until the starting material is consumed, yielding racemic this compound. acs.org
A major companion product that can form during the synthesis is 7-(2,3-dihydroxypropoxy)actinomycin D, which results from the hydrolysis of the epoxide ring. nih.gov Careful purification, often involving chromatography, is necessary to isolate the desired epoxy compound.
Synthesis of Enantiomeric Forms: (R)-(+)- and (S)-(-)-7-(2,3-Epoxypropoxy)actinomycin D
The epoxypropoxy side chain at the C7 position contains a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-(+)- and (S)-(-)-. nih.gov The synthesis described above typically yields a racemic mixture of these two forms. acs.org
The separation of these enantiomers is crucial as they can exhibit different biological activities. The resolution of the racemic mixture into its individual (R) and (S) enantiomers has been successfully achieved. acs.org This allows for the investigation of the specific properties and interactions of each stereoisomer. acs.orgnih.gov The synthesis of the individual enantiomers often involves the use of chiral epoxides as starting materials or chiral chromatography for the separation of the racemic product. For instance, reacting 7-hydroxyactinomycin D with (R)- or (S)-glycidyl tosylate can lead to the respective enantiopure products.
Spectroscopic and Chromatographic Validation of this compound Structure and Purity
The unambiguous confirmation of the structure and purity of this compound and its enantiomers relies on a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. nih.govresearchgate.net The NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the attachment of the epoxypropoxy group at the C7 position.
Specific proton signals corresponding to the epoxypropoxy moiety, including the methylene (B1212753) and methine protons of the epoxide ring and the propoxy chain, can be identified and assigned. Comparison of the NMR spectra of the parent actinomycin D with that of its 7-substituted analog reveals characteristic shifts in the resonances of the protons and carbons of the phenoxazone chromophore, particularly those in proximity to the C7 position. nih.govnih.gov
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the stereochemistry and conformation of the molecule in solution. nih.gov These studies are critical for confirming the relative orientation of the epoxypropoxy side chain with respect to the rest of the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Chemical Shift (ppm) |
| H-6 | ~7.5 |
| H-8 | ~7.2 |
| O-CH₂ (propoxy) | ~4.2-4.5 |
| CH (epoxide) | ~3.2-3.4 |
| CH₂ (epoxide) | ~2.8-3.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated molecular weight. In addition to the molecular ion, the mass spectrum will exhibit characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For instance, fragmentation of the epoxypropoxy side chain and the peptide lactone rings can be observed, providing valuable structural information.
The combination of NMR and MS data provides a comprehensive and unambiguous characterization of the synthesized this compound, ensuring its identity and purity for further studies.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for both the analytical purity assessment and the preparative isolation of this compound. This method facilitates the separation of the target compound from starting materials, byproducts, and degradation products.
Reverse-phase HPLC (RP-HPLC) is particularly effective for analyzing and purifying actinomycin D and its analogs. nih.govnih.gov In this setup, a non-polar stationary phase, such as a C18 or C4 column, is typically used. nih.gov The separation of components is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, delivered in a gradient. nih.gov The high lipophilicity of actinomycin derivatives necessitates a significant proportion of the organic eluent for effective elution. nih.gov For instance, a gradient running from 40% to 100% of the organic solvent can be optimal. nih.gov
Studies have demonstrated the successful separation of this compound from its adducts (e.g., with deoxyguanosine) and its hydrolysis product using reverse-phase HPLC. nih.govdatapdf.com The purity of a given sample is determined by analyzing the resulting chromatogram. A highly pure sample will show one major peak, and its area relative to the total area of all peaks provides a quantitative measure of purity.
For isolation purposes, preparative HPLC is employed. derpharmachemica.com This involves using a larger column and injecting a more concentrated sample solution. Fractions are collected as they exit the detector, and those corresponding to the peak of this compound are pooled. Subsequent removal of the solvent yields the purified compound.
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18, large pore (e.g., 300 Å) |
| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for lipophilic compounds (e.g., 40-100% B) |
| Flow Rate | Typically 0.5-1.5 mL/min for analytical scale |
| Detection | UV-Vis at ~440 nm |
Investigation of Solution-Phase Stability and Reactivity Profiles of this compound Relevant to Biological Assays
The stability and reactivity of this compound in solution are critical factors for the design and interpretation of biological assays. The molecule's structure, featuring a reactive epoxide ring appended to the actinomycin D chromophore, dictates its behavior under physiological conditions. nih.gov
The primary mode of reactivity involves the electrophilic epoxide ring, which is susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to its mechanism of action but also a source of instability. In aqueous media, such as typical cell culture or assay buffers, the epoxide can undergo hydrolysis, leading to the opening of the ring to form the corresponding inactive diol derivative, 7-(2,3-dihydroxypropoxy)actinomycin D. nih.govdatapdf.com This hydrolysis is a significant degradation pathway; in one study where the compound was incubated at 37°C and pH 7.4, a substantial portion was hydrolyzed to the diol. nih.govdatapdf.com
Furthermore, the epoxide can react with biological nucleophiles present in assay systems. A key reaction is the alkylation of DNA, with a pronounced preference for guanine (B1146940) residues. nih.govnih.gov This covalent binding is considered a crucial aspect of its biological activity. nih.gov The formation of a non-covalent intercalation complex between the actinomycin portion of the molecule and DNA appears to be a prerequisite for the subsequent covalent reaction of the epoxide group. nih.govdatapdf.com
The presence of other nucleophiles, such as free amino acids or thiol-containing molecules like glutathione (B108866) in the assay medium, could also lead to the formation of adducts, potentially depleting the concentration of the active compound. However, some complex epoxides have shown low inherent reactivity with thiols at physiological pH. nih.gov To ensure reproducibility in biological assays, stock solutions are best prepared in anhydrous aprotic solvents like DMSO and stored at low temperatures. Working solutions should be made fresh in the appropriate assay buffer immediately prior to the experiment to minimize degradation. nih.gov
Molecular Recognition and Biophysical Interactions of 7 2,3 Epoxypropoxy Actinomycin D with Nucleic Acids
Mechanistic Basis of DNA Intercalation by 7-(2,3-Epoxypropoxy)actinomycin D
The initial and requisite step in the interaction of this compound with DNA is the non-covalent insertion of its planar phenoxazone ring between the base pairs of the DNA double helix. nih.gov This intercalative binding is a characteristic feature shared with its parent compound, actinomycin (B1170597) D (AMD). nih.gov The peptide lactone rings of the molecule lie within the minor groove of the DNA, further stabilizing the complex. nih.gov This preliminary non-covalent association is an absolute prerequisite for the subsequent covalent reaction to occur. nih.gov A model analogue of EPA that lacks the peptide lactone functions fails to associate with DNA, and consequently, does not exhibit covalent binding. nih.gov
Sequence Specificity and Preferential Binding Sites on DNA
The binding of this compound to DNA mirrors the sequence preference of actinomycin D, showing a strong affinity for guanine-cytosine (GC)-rich regions of DNA. datapdf.com Specifically, the GpC (guanine-pyrimidine) sequence is a highly preferred intercalation site. nih.gov The thermodynamic stability of the actinomycin D-DNA complex is significantly influenced by the base sequence at and flanking the intercalation site. nih.gov While GpC steps are the classical high-affinity sites, studies with actinomycin D have also identified other sequences, such as TGGGT, as potent binding locations. nih.gov The interaction involves the formation of strong hydrogen bonds between the threonine residues of the drug's peptide chains and the N3/N2 sites of adjacent guanine (B1146940) bases within the GpC step. mdpi.com
Thermodynamic and Kinetic Parameters of DNA-7-(2,3-Epoxypropoxy)actinomycin D Binding
The binding of this compound and its companion product, 7-(2,3-dihydroxypropoxy)actinomycin D, to DNA has been shown to be comparable to that of actinomycin D through various biophysical techniques. nih.gov Studies employing UV-visible absorptiometry, circular dichroism, and thermal denaturation have confirmed this similarity in binding behavior. nih.gov
For the parent compound, actinomycin D, thermodynamic analyses have revealed that the binding energetics are highly dependent on the DNA sequence. nih.gov Both enthalpy (ΔH°) and entropy (ΔS°) contributions to the binding free energy (ΔG°) are influenced by the nucleotides flanking the primary GpC binding site. nih.gov For instance, the binding affinity of actinomycin D is strong for both classical GpC sites and certain non-GpC sites like TGGGT. nih.gov
| Parameter | Observation for Actinomycin D (as a proxy) | Source |
| Binding Affinity | Highly influenced by the sequence at and flanking the intercalation site. | nih.gov |
| Preferred Sites | Strong affinity for GpC steps and other sequences like TGGGT. | nih.gov |
| Thermodynamics | Both enthalpy and entropy contributions are sequence-dependent. | nih.gov |
Structural Changes in DNA Conformation Induced by this compound Intercalation
The intercalation of this compound into the DNA double helix induces significant structural perturbations, a characteristic shared with its parent compound. nih.gov These changes are readily monitored by techniques such as circular dichroism (CD) spectroscopy. mdpi.comnih.gov The binding of actinomycin D is known to unwind the DNA helix and increase its contour length. The process of intercalation disrupts the normal B-form DNA structure, leading to localized conformational changes. mdpi.com Single-molecule stretching experiments with actinomycin D have shown that at low concentrations, the DNA becomes more flexible, while at higher concentrations, it becomes stiffer. nih.gov Atomic force microscopy (AFM) has visualized the bending of the DNA helix upon actinomycin D binding. nih.gov
Covalent Binding and Alkylation of DNA by this compound
Following the initial non-covalent intercalation, the epoxy group of this compound engages in a covalent reaction with the DNA, a process known as alkylation. nih.gov This dual-action property distinguishes it from actinomycin D, which only binds non-covalently. nih.gov The covalent modification is time-dependent, occurring over a prolonged incubation period (e.g., 6 hours at 37°C and pH 7.4). nih.gov
Identification of Preferred DNA Base Sites for Alkylation
The primary target for alkylation by this compound is the guanine base. nih.govnih.gov Specifically, deoxyguanosine is the preferred site of reaction. nih.gov The stereochemistry of the epoxypropoxy side chain plays a crucial role in determining the precise site of alkylation on the guanine base. nih.gov
Studies on the enantiomers of this compound have revealed distinct preferences for alkylation sites:
The R-(+)-enantiomer is believed to generate an adduct bonded to the N7-site of guanosine . nih.gov
The S-(-)-isomer forms two different adducts that are tentatively assigned to O6-guanosine-substituted structures . nih.gov
Analysis of DNA-Adduct Formation and Characterization
The formation of covalent adducts between this compound and DNA has been confirmed through in vitro experiments. nih.gov After incubation of the compound with DNA, enzymatic digestion of the DNA releases the modified nucleosides, which can then be analyzed. nih.gov
In studies with racemic this compound, three distinct deoxyguanosine adducts (one major and two minor) were isolated and separated using reverse-phase high-pressure liquid chromatography (HPLC). nih.gov The formation of these adducts is relatively efficient, with approximately 2.2% of the initial compound resulting in covalent EPA-dG adducts, while the remainder is hydrolyzed to a diol derivative that only binds non-covalently. nih.gov
The characterization of the adducts formed by the individual enantiomers has been aided by HPLC, ultraviolet (UV) spectroscopy, and circular dichroism (CD), which can distinguish between the different adduct structures. nih.gov
| Enantiomer | Alkylation Site on Guanosine | Number of Adducts | Characterization Methods | Source |
| R-(+)-EPA | Believed to be N7-site | 1 | HPLC, UV, CD | nih.gov |
| S-(-)-EPA | Tentatively O6-substituted | 2 | HPLC, UV, CD | nih.gov |
| Racemic EPA | Deoxyguanosine | 3 (1 major, 2 minor) | Reverse-phase HPLC | nih.gov |
Relationship Between Noncovalent Intercalation and Subsequent Covalent Adduction
The binding of this compound to DNA is a sequential process where noncovalent intercalation is a prerequisite for the subsequent covalent adduction. nih.gov Initially, EPA associates with DNA through intercalative and stacking interactions, similar to actinomycin D. nih.gov This noncovalent binding is characterized by the insertion of the planar phenoxazone ring of the molecule between the base pairs of the DNA double helix, while the two cyclic pentapeptide lactone rings fit into the minor groove. researchgate.net
This initial noncovalent complex formation is crucial as it positions the reactive 2,3-epoxypropoxy group in close proximity to the nucleophilic centers on the DNA bases, primarily the N7 position of guanine. nih.govnih.gov Studies have shown that a model analogue of EPA that lacks the peptide lactone functions, and therefore cannot associate with DNA through intercalation, fails to form any covalent bonds with DNA. nih.gov This highlights the essential role of the initial noncovalent binding in facilitating the subsequent covalent reaction.
Once the noncovalent complex is formed, the epoxide ring of EPA can undergo a nucleophilic attack from the DNA base, leading to the formation of a stable covalent adduct. nih.gov This alkylation reaction is time-dependent and occurs after a prolonged incubation period. nih.gov The primary target for this covalent modification is the guanine base. nih.govnih.gov Specifically, the (R)-(+) enantiomer of EPA is believed to form an adduct at the N7-site of guanosine, while the (S)-(-) isomer forms different adducts, tentatively assigned to O6-guanosine-substituted structures. nih.gov The formation of these covalent adducts introduces a permanent modification to the DNA structure, which is thought to contribute to the compound's potent biological effects.
Following the covalent reaction, a portion of the unreacted EPA is hydrolyzed to its corresponding diol derivative, 7-(2,3-dihydroxypropoxy)actinomycin D (DHPA). nih.gov This diol derivative is still capable of binding to DNA through intercalation but can no longer form covalent adducts. nih.gov
Interaction of this compound with RNA and Ribonucleoproteins
While the primary focus of research on this compound has been on its interaction with DNA, the parent compound, actinomycin D, is known to interact with RNA and affect ribonucleoprotein (RNP) complexes. Actinomycin D inhibits transcription by binding to the DNA template, which in turn affects the synthesis of all types of cellular RNA. researchgate.net
Studies on actinomycin D have shown that it can lead to the detachment of nascent ribonucleoprotein fibrils, which contain the precursors of ribosomal RNA (pre-rRNA), from their DNA template. nih.govnih.gov This process appears to be a progressive release of the arrested RNP fibrils. nih.gov Autoradiography has revealed that much of the released RNP material remains within the nucleolus, leading to aggregation and condensation of fibrillar components. nih.gov Gel electrophoresis has shown a decrease in the amount of the initial stable pre-rRNA component, while smaller pre-rRNA classes remain more stable. nih.govnih.gov Given that this compound retains the core structure of actinomycin D responsible for intercalation, it is plausible that it exerts similar effects on RNA synthesis and RNP stability, although specific studies on EPA's interaction with RNA and RNPs are less detailed.
Influence of the 7-(2,3-Epoxypropoxy) Moiety on Nucleic Acid Binding Affinity and Specificity
The binding affinity of EPA, as determined by methods such as UV-visible absorptiometry, circular dichroism, and thermal denaturation studies, is comparable to that of actinomycin D in terms of its intercalative interaction. nih.gov However, the crucial difference lies in the irreversible nature of the covalent bond formed by the epoxypropoxy group. This covalent linkage permanently attaches the drug to the DNA, a feature not present in the reversible binding of actinomycin D.
In terms of specificity, the intercalating portion of EPA, like actinomycin D, shows a preference for binding to GC-rich regions of DNA. nih.govmedchemexpress.com The subsequent covalent reaction also exhibits specificity, with deoxyguanosine being the preferred site of alkylation. nih.gov After enzymatic digestion of DNA that has been treated with EPA, the major adducts isolated are with deoxyguanosine (EPA-dG), with only minor adducts formed with deoxyadenosine (B7792050) (EPA-dA) and deoxycytidine (EPA-dC). nih.gov The stereochemistry of the epoxypropoxy group also influences the site of adduction, with the (R)-(+) and (S)-(-) enantiomers showing different preferences for the N7 and O6 positions of guanine, respectively. nih.gov
This dual-action mechanism, combining the sequence-selective intercalation of the actinomycin D core with the guanine-directed alkylation by the epoxypropoxy side chain, results in a highly specific and potent interaction with DNA. nih.gov
Table of Research Findings on EPA-Nucleic Acid Interactions
| Feature | Observation | Reference(s) |
| Initial Binding | Binds to DNA and deoxynucleotides via noncovalent intercalation and stacking interactions, characteristic of actinomycin D. | nih.gov |
| Covalent Adduction | Forms covalent adducts with DNA and deoxyribonucleotides after prolonged incubation. | nih.gov |
| Prerequisite for Covalency | Formation of a noncovalent intercalation complex is necessary for the subsequent covalent reaction to occur. | nih.gov |
| Primary Alkylation Target | Deoxyguanosine is the preferred site for covalent adduction. | nih.gov |
| Enantiomer-Specific Adduction | The (R)-(+) enantiomer is thought to bond to the N7-site of guanosine, while the (S)-(-) isomer forms adducts tentatively at the O6-position. | nih.gov |
| Hydrolyzed Byproduct | Unreacted EPA is hydrolyzed to a diol derivative (DHPA) which only binds to DNA by intercalation. | nih.gov |
| Effect on RNA (Inferred from AMD) | Likely inhibits transcription, leading to the release of nascent RNP fibrils from the DNA template. | nih.govnih.gov |
| Binding Affinity (Intercalative) | Comparable to actinomycin D based on UV-visible, CD, and thermal denaturation studies. | nih.gov |
| Binding Specificity (Intercalative) | Prefers GC-rich sequences in DNA. | nih.govmedchemexpress.com |
| Binding Specificity (Covalent) | Primarily targets deoxyguanosine for alkylation. | nih.gov |
Mechanistic Studies of 7 2,3 Epoxypropoxy Actinomycin D in Modulating Cellular Processes in Vitro Preclinical Models
Inhibition of RNA Polymerase Activity and Transcriptional Elongation by 7-(2,3-Epoxypropoxy)actinomycin D
Similar to its parent compound, this compound is a potent inhibitor of transcription. nih.gov Its primary mechanism involves the direct binding to DNA, which consequently obstructs the activity of RNA polymerases. nih.gov The phenoxazine (B87303) ring of the actinomycin (B1170597) structure intercalates between guanine-cytosine base pairs in the DNA double helix, forming a stable complex that prevents the DNA from unwinding. nih.govnih.gov This action effectively creates a roadblock for the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA. nih.govpnas.org
While specific enzyme kinetic studies for this compound are not extensively detailed in the available literature, the inhibitory profile is understood to be similar to that of Actinomycin D. Studies on Actinomycin D demonstrate a high sensitivity of RNA polymerase I (Pol I), which is responsible for transcribing ribosomal RNA. pnas.org The IC50 for Pol I inhibition by Actinomycin D is in the nanomolar range, making it significantly more sensitive than RNA polymerase II (Pol II) and RNA polymerase III (Pol III). pnas.org This preferential inhibition of ribosome biogenesis at low concentrations is a key aspect of its biological activity. pnas.orgnih.gov It is presumed that the addition of the 7-(2,3-epoxypropoxy) group does not fundamentally alter this core mechanism of RNA polymerase inhibition through DNA intercalation.
Exposure of cellular models to this compound is expected to lead to a global reduction in mRNA synthesis, a characteristic inherited from Actinomycin D. The latter is widely used in molecular biology for mRNA stability assays precisely because it can shut down the synthesis of new transcripts, allowing researchers to measure the decay rates of existing mRNA molecules. nih.gov Although specific genome-wide transcriptional profiles for cells treated with this compound are not prominently featured in published research, the compound's established role as a transcription inhibitor suggests a widespread downregulation of gene expression. Studies on Actinomycin D have shown it reduces the accumulation of specific transcripts, such as leptin mRNA in rat adipocytes. apexbt.com
Impact on DNA Replication and Repair Mechanisms
This compound possesses a dual-action mechanism that distinguishes it from its parent compound, impacting both DNA replication and repair. Beyond the classical intercalation common to all actinomycins, the epoxypropoxy group at the 7-position introduces a reactive epoxide ring, enabling the molecule to act as an alkylating agent. nih.gov
This dual functionality allows the compound to first bind non-covalently to DNA via intercalation and then form a permanent, covalent adduct with the DNA bases. nih.gov In vitro studies have demonstrated that this covalent binding is a prerequisite for its enhanced cytotoxic effects. nih.gov The primary target for this alkylation is the guanine (B1146940) base. nih.govnih.gov Interestingly, the stereochemistry of the epoxide side chain influences its precise target site. The (R)-(+) enantiomer preferentially forms an adduct at the N7-site of guanosine, while the (S)-(-) isomer generates different adducts, believed to be at the O6-guanosine position. nih.gov
Modulation of Key Intracellular Signaling Pathways by this compound
The cellular stress induced by the transcriptional and replicative blockade of this compound and its parent compound triggers a complex network of intracellular signaling pathways. A significant body of research on Actinomycin D demonstrates the activation of several key stress-response cascades.
Treatment of hepatocellular carcinoma cells with Actinomycin D leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as the PI3K/AKT pathway. nih.gov The activation of these pathways appears to be directly linked to the drug-induced cell death, as chemical inhibitors of JNK and AKT were found to be protective against the cytotoxic effects of Actinomycin D. nih.gov
A crucial downstream target and modulator of these signaling events is the tumor suppressor protein p53. At low, cytostatic concentrations, Actinomycin D is known to cause ribosomal stress, which disrupts the interaction between p53 and its negative regulator, MDM2. nih.gov This disruption stabilizes p53, leading to its accumulation and activation. nih.govresearchgate.net Activated p53 can then transcriptionally induce target genes that mediate cell cycle arrest or apoptosis. nih.gov Studies have confirmed that the PI3K/AKT pathway is a critical mediator of this p53 induction by Actinomycin D, as inhibitors of AKT abolished the drug-induced p53 expression. nih.gov
Table 1: Effect of Actinomycin D on Key Signaling Molecules in Preclinical Models
| Cell Line | Treatment | Target Molecule | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 | Actinomycin D | p-AKT | Increased phosphorylation | nih.gov |
| HepG2 | Actinomycin D | p-ERK | Increased phosphorylation | nih.gov |
| HepG2 | Actinomycin D | p-p38 | Increased phosphorylation | nih.gov |
| HepG2 | Actinomycin D | p-JNK | Increased phosphorylation | nih.gov |
| 293, HepG2 | Actinomycin D (10 nM) | p53 | Increased expression and phosphorylation | nih.govresearchgate.net |
| 293, HepG2 | Actinomycin D + AKT Inhibitor | p53 | Abolished ActD-induced expression | nih.gov |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis) in Preclinical Cellular Models by this compound
The ultimate fate of a cell treated with this compound is often programmed cell death. The specific pathway activated—apoptosis or necroptosis—can be cell-type dependent.
In many cancer cell lines, Actinomycin D is a potent inducer of apoptosis. In neuroblastoma cells, low-dose treatment triggers apoptosis characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a hallmark of caspase activation. nih.gov This apoptotic response is often dependent on functional p53. nih.gov In p53 wild-type cells, Actinomycin D stabilizes p53, leading to the upregulation of pro-apoptotic target genes like PUMA and BAX. mdpi.comoncotarget.com The combination of Actinomycin D with other agents like TRAIL has been shown to enhance caspase-dependent apoptosis. nih.gov Studies in osteosarcoma cells confirm that Actinomycin D-induced cell death is primarily apoptotic, as it can be rescued by caspase inhibitors but not by necroptosis inhibitors. mdpi.com
Table 2: Induction of Cell Death Pathways by Actinomycin D in Different Cellular Models
| Cell Line | Primary Death Pathway | Key Markers/Observations | Reference |
|---|---|---|---|
| SK-N-JD (Neuroblastoma) | Apoptosis | PARP-1 cleavage, p53-dependent | nih.gov |
| U2OS (Osteosarcoma) | Apoptosis | Increased caspase activity, rescued by caspase inhibitors | mdpi.com |
| SH-SY5Y (Neuroblastoma) | Apoptosis | Caspase-9 and -7 activation, enhanced by TRAIL | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Necroptosis | DNA fragmentation, decreased mitochondrial potential, no significant increase in apoptosis markers | nih.gov |
Cellular Uptake and Intracellular Distribution of this compound in Research Models
The potent cytotoxicity of this compound across a range of cancer cell lines, including those resistant to the parent compound, is clear evidence of its effective cellular uptake. nih.gov However, specific studies detailing the precise molecular mechanisms of its transport across the cell membrane are not extensively documented in the reviewed literature. Given its chemical nature, a degree of passive diffusion across the lipid bilayer is likely.
Once inside the cell, the primary site of action for this compound is the cell nucleus. Its fundamental mechanism of intercalating into DNA and subsequently alkylating it necessitates its localization within the nucleus where the cellular genome resides. nih.govnih.gov The compound's ability to inhibit RNA polymerases and interfere with DNA replication and repair are all processes that occur within the nuclear compartment. While its distribution to other organelles has not been a major focus of study, its defining biological effects are overwhelmingly attributed to its interaction with nuclear DNA.
Table 3: In Vitro Cytotoxicity of this compound Enantiomers and its Parent Compound
| Compound/Enantiomer | Cell Line | IC50 | Reference |
|---|---|---|---|
| (R)-(+)-EPA | L1210 Leukemia | Superior to Actinomycin D | nih.gov |
| (S)-(-)-EPA | L1210 Leukemia | Superior to Actinomycin D | nih.gov |
| (+/-)-EPA (racemic) | P388/ADR Leukemia | Superior to Actinomycin D | nih.gov |
| Actinomycin D | EP1NS Ependymoma | 0.6 nM | oncotarget.com |
| Actinomycin D | SJ-BT57 Ependymoma | 0.2 nM | oncotarget.com |
| Actinomycin D | Human Fetal Neural Stem Cells | 3.1 nM | oncotarget.com |
| Actinomycin D | PANC-1 Pancreatic Cancer | 1-100 ng/mL (Dose-dependent) | medchemexpress.com |
EPA refers to this compound. P388/ADR is an Adriamycin-resistant cell line.
Computational and Theoretical Approaches in the Study of 7 2,3 Epoxypropoxy Actinomycin D
Molecular Docking and Ligand-Protein/DNA Interaction Modeling of 7-(2,3-Epoxypropoxy)actinomycin D
Molecular docking is a computational technique pivotal for predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as DNA or a protein. For this compound (EPA), this modeling is particularly insightful due to its dual-action mechanism: non-covalent intercalation and subsequent covalent alkylation. nih.gov
Modeling the interaction of EPA with DNA begins with the well-established binding mode of its parent compound, Actinomycin (B1170597) D. nih.gov The phenoxazone chromophore of the molecule intercalates into the DNA minor groove, primarily at 5'-GpC-3' sequences. nih.gov The two cyclic pentapeptide lactone rings of EPA project into the minor groove, forming specific hydrogen bonds and van der Waals contacts that stabilize the complex. nih.gov Molecular docking simulations of EPA replicate this intercalative binding, showing that this non-covalent association is a prerequisite for the subsequent covalent reaction. nih.gov A model analogue of EPA that lacks the peptide lactones fails to associate with DNA, underscoring the critical role of the Actinomycin D scaffold in guiding the molecule to its target. nih.gov
The second and distinguishing feature of EPA's interaction is the covalent bond formation by its 7-(2,3-epoxypropoxy) moiety. Docking studies can model the approach of the epoxide group to nucleophilic sites on the DNA bases. Experimental data confirms that deoxyguanosine is the primary target for alkylation. nih.gov Furthermore, computational models can differentiate the reactivity of the stereoisomers of EPA. The (R)-(+)-enantiomer is believed to form an adduct at the N7 position of guanine (B1146940), while the (S)-(-)-enantiomer is thought to alkylate the O6 position. nih.gov Molecular docking helps to rationalize these observed selectivities by examining the steric and electronic favorability of the transition states leading to each adduct.
| Interaction Type | Key Molecular Features Involved | Primary DNA Target Site | Supporting Evidence |
| Non-Covalent Intercalation | Phenoxazone Chromophore, Cyclic Pentapeptides | 5'-GpC-3' sequences | Analogous to Actinomycin D binding models nih.gov |
| Covalent Alkylation | 7-(2,3-Epoxypropoxy) Moiety | Deoxyguanosine (N7 or O6) | Experimental adduct analysis nih.govnih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics of this compound-Biomolecule Complexes
Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic nature of the EPA-DNA complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations reveal the conformational flexibility of both the ligand and the DNA, as well as the energetic landscape of their interaction.
For the non-covalent complex, MD simulations can track the stability of the intercalated state, observing the fluctuations of the peptide rings within the DNA minor groove and the persistence of key hydrogen bonds. These simulations allow for the calculation of the binding free energy, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). This provides a quantitative measure of the binding affinity, which can be compared with experimental data and used to rank different EPA analogues.
In the case of the covalently bound EPA-DNA adduct, MD simulations are crucial for understanding the structural perturbations induced by the alkylation. These simulations can reveal changes in DNA conformation, such as bending or unwinding, which may be critical for the biological consequences of the lesion. By analyzing the trajectory of the simulation, researchers can identify changes in the local and global dynamics of the DNA, which could impact the binding of proteins involved in DNA repair and transcription. A study on the related compounds Actinomycin X2 and Actinomycin D demonstrated that MD simulations could confirm the stability of the ligand within the binding pocket of a target protein, PknB, over the simulation period. peerj.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions of the 7-(2,3-Epoxypropoxy) Moiety
Quantum mechanical (QM) calculations provide fundamental insights into the electronic properties and intrinsic reactivity of the 7-(2,3-epoxypropoxy) group, which is the chemically reactive portion of the EPA molecule. Using methods such as Density Functional Theory (DFT), it is possible to calculate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The LUMO of the epoxide ring is of particular interest, as its energy and spatial distribution indicate the most likely sites for nucleophilic attack. QM calculations would show that the carbon atoms of the epoxide are electrophilic and susceptible to attack by the electron-rich nitrogen and oxygen atoms of guanine, consistent with experimental observations. nih.govnih.gov
Furthermore, QM calculations can be used to model the reaction mechanism of the epoxide ring-opening by a nucleophile. By calculating the energy profile of the reaction pathway, including the transition state, researchers can predict the activation energy and the kinetic feasibility of the reaction with different nucleophiles (e.g., N7 vs. O6 of guanine). This level of theoretical detail helps to explain the observed regioselectivity of the alkylation reaction and can guide the design of new epoxide-containing analogues with tailored reactivity.
| QM Calculation Type | Information Gained | Relevance to EPA |
| Electrostatic Potential Mapping | Identifies electron-rich and electron-poor regions | Predicts electrophilic nature of the epoxide carbons |
| Frontier Molecular Orbital (FMO) Analysis | Determines the sites for nucleophilic attack (LUMO) | Explains the susceptibility of the epoxide to attack by DNA bases |
| Transition State Calculation | Models the reaction pathway and activation energy | Elucidates the kinetic favorability of different alkylation events |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Preclinical Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not widely published, the principles can be readily applied to the broader class of 7-substituted Actinomycin D analogues. acs.org
A QSAR study would begin by compiling a dataset of these analogues and their corresponding biological activities, such as cytotoxicity against a cancer cell line. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could predict the potency of novel, untested EPA analogues, thereby prioritizing synthetic efforts.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For EPA and its analogues, a pharmacophore model would likely include:
A planar aromatic feature for DNA intercalation.
Hydrogen bond donors and acceptors corresponding to the peptide backbones.
A specific spatial location for the electrophilic epoxide group.
This model serves as a 3D template for virtual screening of chemical databases to identify new and structurally diverse compounds that might exhibit a similar dual-action mechanism of DNA intercalation and alkylation.
Advanced Methodologies and Preclinical Model Systems for Investigating 7 2,3 Epoxypropoxy Actinomycin D
Development of Reporter Gene Assays for Studying 7-(2,3-Epoxypropoxy)actinomycin D's Transcriptional Modulation
Reporter gene assays are a cornerstone in the study of compounds that, like this compound, are known to interfere with gene transcription. youtube.comyoutube.comspringernature.com These assays provide a quantitative measure of the activity of a specific promoter or signaling pathway in response to a test compound. Given that this compound, similar to its parent compound Actinomycin (B1170597) D, inhibits transcription by intercalating into DNA, reporter gene assays are invaluable for elucidating the specifics of this modulation. nih.govnih.gov
The fundamental principle of a reporter gene assay involves linking a reporter gene, which encodes an easily detectable protein such as luciferase or beta-galactosidase, to a specific DNA promoter region of interest. youtube.com When this construct is introduced into cells, the expression of the reporter gene is driven by the activity of the promoter. By treating these cells with this compound, researchers can quantify the resulting change in the reporter protein's signal, thereby inferring the compound's inhibitory effect on that specific promoter. youtube.com This approach allows for a detailed investigation into whether the compound exhibits any sequence or promoter-specific inhibitory effects, a crucial aspect of its pharmacological profile.
| Reporter Gene System | Detection Method | Application in Studying this compound |
| Luciferase | Luminescence | Quantifying the inhibition of specific gene promoters. |
| Beta-galactosidase (lacZ) | Colorimetric (e.g., X-gal) | Visualizing and quantifying transcriptional inhibition. youtube.com |
| Green Fluorescent Protein (GFP) | Fluorescence | Real-time monitoring of transcriptional activity in living cells. |
High-Throughput Screening (HTS) Platforms for Identifying Novel Interacting Partners or Cellular Targets of this compound
High-Throughput Screening (HTS) platforms are instrumental in the rapid and large-scale screening of chemical libraries to identify compounds with specific biological activities. wikipedia.orgbmglabtech.com In the context of this compound, HTS can be adapted to identify novel interacting partners or cellular targets beyond its primary interaction with DNA. Given its dual mechanism of action, involving both DNA intercalation and alkylation due to the epoxypropoxy side chain, HTS assays can be designed to probe for proteins that recognize or are affected by these specific DNA lesions. nih.govnih.gov
One HTS approach could involve the use of DNA probes containing the specific guanine (B1146940) adducts formed by this compound. nih.gov These probes can be used to screen protein libraries to identify proteins that preferentially bind to these adducted DNA structures. Such proteins could be involved in DNA repair, damage signaling, or other cellular processes that are modulated by the compound. Furthermore, cell-based HTS assays can be developed to screen for compounds that either enhance or mitigate the cytotoxic effects of this compound, potentially revealing novel pathways or targets involved in its mechanism of action. nih.govfiu.edu
Use of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Cellular Responses to this compound
Omics technologies provide a global and unbiased view of the molecular changes occurring within a cell in response to a stimulus, such as treatment with this compound. These powerful techniques, including genomics, proteomics, and metabolomics, offer a comprehensive understanding of the compound's cellular effects.
Genomics , through techniques like RNA-sequencing (RNA-Seq), can reveal the full extent of transcriptional changes induced by the compound. nih.gov This goes beyond single promoter studies in reporter assays and provides a transcriptome-wide map of genes that are up- or down-regulated. Such data can help to identify key signaling pathways affected by the compound and provide insights into its broader biological impact. nih.govmdpi.com
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following treatment with this compound. nih.gov This is particularly relevant as the compound's inhibition of transcription will ultimately lead to alterations in the proteome. nih.gov Proteomic analysis can uncover downstream effector proteins and cellular machinery that are impacted by the compound's activity, providing a functional context to the genomic data.
Metabolomics focuses on the global analysis of metabolites within a cell or biological system. Treatment with this compound is likely to cause significant metabolic reprogramming due to the shutdown of transcription and subsequent effects on cellular processes. Metabolomic studies can identify these metabolic shifts, providing a snapshot of the cell's metabolic state and revealing novel aspects of the compound's mechanism of action. researchgate.net
| Omics Technology | Key Information Provided | Relevance to this compound Research |
| Genomics (RNA-Seq) | Comprehensive gene expression profiling. nih.gov | Identifies all genes affected by transcriptional inhibition. |
| Proteomics | Global analysis of protein expression and modifications. | Reveals downstream effects on cellular machinery and signaling. nih.gov |
| Metabolomics | Comprehensive analysis of cellular metabolites. | Uncovers metabolic reprogramming and cellular stress responses. researchgate.net |
Microfluidics and Organ-on-a-Chip Systems for Preclinical Compound Evaluation (Focus on in vitro system development and mechanistic insights)
Microfluidics and organ-on-a-chip technologies represent a paradigm shift in preclinical drug evaluation, offering more physiologically relevant in vitro models. nih.govnih.govyoutube.com These systems allow for the precise control of the cellular microenvironment, including fluid flow and cell-cell interactions, mimicking the conditions found within human organs. youtube.comyoutube.com
For a compound like this compound, which acts on the fundamental process of transcription, organ-on-a-chip models can provide critical insights into its effects on specific organ functions. For instance, a "liver-on-a-chip" model could be used to study the compound's metabolism and potential hepatotoxicity in a human-relevant context. nih.gov Similarly, a "tumor-on-a-chip" model could be developed to evaluate the compound's anti-cancer efficacy in a three-dimensional tumor microenvironment, which more closely resembles a solid tumor than traditional 2D cell cultures. moleculardevices.com The development of such in vitro systems is crucial for gaining mechanistic insights into the compound's behavior in a more complex biological setting. frontiersin.org
Radiotracer and Advanced Imaging Techniques for Studying Compound Distribution in In Vitro Systems
Understanding the subcellular distribution of a drug is key to understanding its mechanism of action. Radiotracer and advanced imaging techniques are powerful tools for visualizing the localization of this compound within cells.
Radiotracer studies would involve synthesizing a radiolabeled version of this compound, for example, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.gov By exposing cells to the radiolabeled compound and then using techniques like autoradiography, it is possible to determine its precise location within cellular compartments, such as the nucleus and nucleolus. nih.gov This can confirm its primary site of action and provide quantitative data on its accumulation in different subcellular regions.
Advanced imaging techniques , such as fluorescence microscopy, can also be employed. nih.govmdpi.com This would require a fluorescently labeled derivative of this compound. Live-cell imaging with such a derivative would allow for the dynamic tracking of the compound as it enters the cell, translocates to the nucleus, and interacts with chromatin. researchgate.net These techniques provide invaluable spatial and temporal information about the compound's journey to its target.
| Technique | Principle | Application to this compound |
| Radiotracer Studies | Detection of radioactive isotopes. nih.gov | Quantifying the accumulation of the compound in the nucleus and other organelles. nih.gov |
| Fluorescence Microscopy | Detection of fluorescent molecules. nih.gov | Visualizing the real-time distribution and localization of the compound in living cells. researchgate.net |
Future Research Directions and Unaddressed Questions for 7 2,3 Epoxypropoxy Actinomycin D Research
Elucidation of Novel Molecular Targets and Off-Target Interactions
While the primary molecular target of 7-(2,3-epoxypropoxy)actinomycin D is DNA, a comprehensive understanding of its full interaction profile within the cell remains to be fully elucidated. The parent compound, actinomycin (B1170597) D, is known to interact with various cellular components beyond DNA, including inhibiting RNA polymerase and inducing apoptosis. sigmaaldrich.comrndsystems.com Future research should focus on identifying whether the epoxypropoxy modification of this compound leads to novel molecular targets or alters its affinity for known off-target proteins.
The covalent binding capability of this compound, a feature absent in actinomycin D, suggests the potential for unique interactions. nih.gov Studies have shown that this compound preferentially alkylates deoxyguanosine residues in DNA. nih.gov However, the full spectrum of its alkylating activity on other cellular nucleophiles, such as RNA and proteins, is an area ripe for investigation. Advanced proteomic and transcriptomic techniques could be employed to identify novel protein and RNA adducts formed by this compound, providing a more complete picture of its cellular mechanism of action and potential off-target effects.
A key study demonstrated that the enantiomers of this compound exhibit different preferences for alkylation sites within DNA. The R-(+) enantiomer is believed to bond to the N7-site of guanosine, while the S-(-) isomer forms different adducts, tentatively assigned as O6-guanosine-substituted structures. nih.gov This stereospecificity in DNA alkylation highlights the need for further investigation into how these different adducts influence cellular processes and whether this translates to differential off-target interactions.
Potential of this compound as a Chemical Probe for Biological Processes
The unique properties of this compound make it a promising candidate as a chemical probe to investigate fundamental biological processes. Its ability to bind covalently to DNA can be harnessed to study DNA repair mechanisms, transcription, and replication in greater detail. nih.govnih.gov For instance, by introducing the compound and monitoring the cellular response to the resulting DNA adducts, researchers can gain insights into the specific pathways involved in recognizing and repairing this type of DNA damage.
Furthermore, the fluorescent properties of the actinomycin chromophore could be exploited to develop fluorescently tagged versions of this compound. Such probes would enable real-time visualization of its subcellular localization and interaction with its targets within living cells. This approach would be particularly valuable for studying the dynamics of DNA binding and the kinetics of adduct formation.
Another analog, 7-aminoactinomycin D (7-AAD), is already widely used as a fluorescent DNA dye in flow cytometry to assess cell viability and apoptosis. caymanchem.commedchemexpress.com This precedent underscores the potential for developing derivatives of this compound as specialized tools for cell biology research. The key distinction and advantage of a this compound-based probe would be its ability to form covalent bonds, allowing for more stable and long-lasting labeling of its target molecules. nih.govnih.gov
Exploration of Synergistic Molecular Interactions with Other Research Compounds
Investigating the synergistic potential of this compound with other research compounds could unveil novel strategies for modulating cellular pathways. Given its mechanism of action as a DNA-damaging agent, combining it with inhibitors of DNA repair pathways, such as PARP inhibitors, could lead to enhanced cytotoxicity in specific cellular contexts. This approach is based on the principle of synthetic lethality, where the combination of two individually non-lethal events results in cell death.
Furthermore, exploring combinations with compounds that target different cellular processes, such as signal transduction or protein synthesis, could reveal unexpected synergistic or antagonistic interactions. For example, combining this compound with an inhibitor of a specific kinase involved in cell cycle checkpoints could potentiate its cell-killing effects. High-throughput screening of compound libraries in combination with this compound could be a powerful tool for identifying such synergistic pairings.
The superior in vitro activity of the enantiomeric forms of this compound against various tumor cell lines, including those resistant to actinomycin D, suggests that it may overcome certain resistance mechanisms. nih.gov Understanding these mechanisms could guide the rational design of combination therapies. For instance, if resistance is mediated by enhanced DNA repair, combining this compound with a DNA repair inhibitor would be a logical approach to explore.
Development of Advanced Delivery Systems for Targeted Research Applications
The potent cytotoxicity of this compound necessitates the development of advanced delivery systems for its targeted application in research settings. While the focus here is on the design of these systems rather than clinical administration, the principles of targeted delivery are crucial for precise experimental control. The goal is to deliver the compound specifically to the cells or tissues of interest, thereby minimizing off-target effects and allowing for a more accurate assessment of its biological activity.
One promising approach is the use of nanoparticle-based delivery systems. researchgate.netnih.gov These nanoparticles can be engineered to encapsulate this compound and can be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. researchgate.netnih.gov This strategy allows for the selective delivery of the compound to a particular cell type, which is invaluable for in vitro and in vivo research models. For example, a study demonstrated the successful development of a targeted delivery system for dactinomycin (B1684231) using nanoparticles conjugated with recombinant alpha-fetoprotein (rAFP), which targets cells expressing the AFP receptor. researchgate.netnih.gov
Other advanced delivery strategies that could be explored include the use of liposomes, dendrimers, and polymer-based carriers. nih.govucl.ac.uk These systems can be designed to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, which can further enhance the specificity of delivery. nih.gov The development of such sophisticated delivery systems will be instrumental in harnessing the full potential of this compound as a research tool.
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Activity and Designing Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) offers exciting possibilities for accelerating research on this compound. These computational tools can be used to analyze large datasets and identify complex patterns that may not be apparent through traditional methods. nih.gov
One key application of AI/ML is in the prediction of the biological activity of this compound and its derivatives. By training algorithms on existing data on the structure-activity relationships of actinomycin analogs, it may be possible to predict the efficacy and potential off-target effects of novel, yet-to-be-synthesized derivatives. grantome.com This in silico screening approach could significantly streamline the drug discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.
Q & A
Basic Research Questions
Q. What structural features of 7-(2,3-Epoxypropoxy)actinomycin D contribute to its DNA-binding and antitumor activity?
- Methodological Answer : The compound’s activity arises from its actinomycin D core, which intercalates into DNA, and the 2,3-epoxypropoxy group, which introduces covalent reactivity. To confirm this, employ fluorescence quenching assays to measure DNA-binding affinity and compare it with unmodified actinomycin D. Use circular dichroism (CD) spectroscopy to analyze conformational changes in DNA upon binding .
Q. How should researchers design experiments to evaluate the compound’s enantiomer-specific effects?
- Methodological Answer : Separate enantiomers via chiral chromatography and validate purity using NMR and high-resolution mass spectrometry (HRMS). Test each enantiomer in cell viability assays (e.g., IC₅₀ in cancer cell lines) and DNA damage assays (e.g., comet assays). Include actinomycin D as a control to isolate the epoxypropoxy group’s contribution .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : Prioritize regioselective epoxidation under mild conditions (e.g., using mCPBA in dichloromethane at 0°C) to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Characterize final products using ¹H/¹³C NMR and HRMS to confirm substitution patterns .
Advanced Research Questions
Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?
- Methodological Answer : Standardize experimental variables such as cell line origins (e.g., ATCC authentication), culture conditions (e.g., serum concentration), and treatment durations. Perform meta-analyses of published IC₅₀ values, accounting for batch-to-batch variability in compound synthesis. Use dose-response curves with ≥6 data points to improve statistical robustness .
Q. What mechanisms explain the dual-action (DNA intercalation and covalent binding) of this compound?
- Methodological Answer : Use single-molecule DNA stretching experiments (e.g., optical tweezers) to quantify intercalation strength. Pair this with mass spectrometry to identify covalent adducts formed between the epoxypropoxy group and DNA bases. Compare kinetics of adduct formation between enantiomers .
Q. How does the compound’s nucleolar localization impact its antitumor efficacy?
- Methodological Answer : Employ fluorescence in situ hybridization (FISH) with rRNA probes to track nucleolar disruption. Combine this with RNA-seq to assess ribosomal biogenesis inhibition. Correlate findings with apoptosis markers (e.g., caspase-3 activation) to establish mechanistic links between nucleolar stress and cell death .
Q. What analytical methods are critical for distinguishing off-target effects from primary DNA damage in vivo?
- Methodological Answer : Use transgenic mouse models with fluorescent DNA repair reporters (e.g., Rad51-GFP). Apply spatial transcriptomics to map tissue-specific responses. Validate off-target effects via proteomic profiling (e.g., LC-MS/MS) to identify unintended protein interactions .
Methodological Notes
- Data Validation : Always include orthogonal techniques (e.g., NMR + HRMS for synthesis validation; FISH + RNA-seq for localization studies) to reduce confirmation bias.
- Graphical Standards : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in TOC graphics to 2–3 and avoid compound-specific labels like "4b" .
- Error Analysis : Quantify uncertainties in cytotoxicity assays using propagation of error calculations, especially when deriving IC₅₀ values from non-linear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
